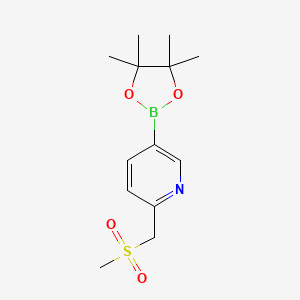
(2-Chloro-3-fluoro-5-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-3-fluoro-5-nitrophenyl)methanol is an organic compound characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-fluoro-5-nitrophenyl)methanol typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 2-chloro-3-fluorotoluene to introduce the nitro group, followed by oxidation to form the corresponding benzaldehyde. The final step involves the reduction of the aldehyde to the methanol derivative using a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and oxidation steps to ensure consistent quality and yield. The reduction step can be scaled up using catalytic hydrogenation under controlled conditions to achieve high purity and efficiency .
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The chloro and fluoro substituents can undergo nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace these groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, iron powder, catalytic hydrogenation.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: (2-Chloro-3-fluoro-5-nitrobenzaldehyde), (2-Chloro-3-fluoro-5-nitrobenzoic acid).
Reduction: (2-Chloro-3-fluoro-5-aminophenyl)methanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-3-fluoro-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (2-Chloro-3-fluoro-5-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of electron-withdrawing groups like chloro, fluoro, and nitro can enhance its binding affinity and specificity towards these targets. The methanol group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
- 2-Chloro-3-fluoro-5-nitropyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Chloro-5-nitrophenylmethanol
Comparison: (2-Chloro-3-fluoro-5-nitrophenyl)methanol is unique due to the combination of chloro, fluoro, and nitro groups on the phenyl ring, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. For instance, the presence of the methanol group allows for additional functionalization through oxidation or substitution reactions, which may not be possible with compounds lacking this group .
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique characteristics
Properties
Molecular Formula |
C7H5ClFNO3 |
|---|---|
Molecular Weight |
205.57 g/mol |
IUPAC Name |
(2-chloro-3-fluoro-5-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5ClFNO3/c8-7-4(3-11)1-5(10(12)13)2-6(7)9/h1-2,11H,3H2 |
InChI Key |
VCGUHWONAAQWFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Cl)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



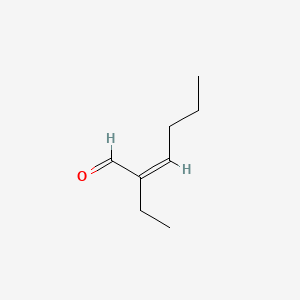
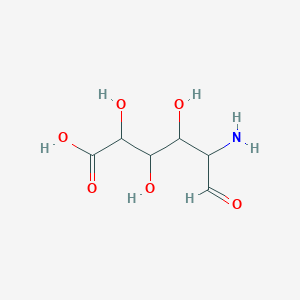
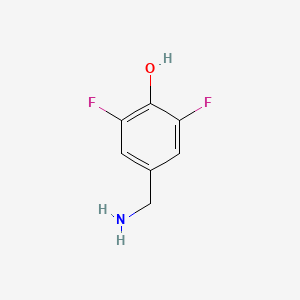
![{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B12094817.png)

![4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12094827.png)



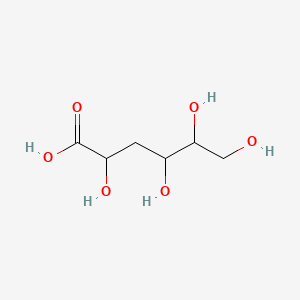

![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)
